molecular formula C12H17N5O2S B3009447 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide CAS No. 1428367-50-3

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Cat. No.: B3009447
CAS No.: 1428367-50-3
M. Wt: 295.36
InChI Key: XTMNJNZHLOIYJT-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a complex organic compound that features a pyrrole and pyrimidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Coupling Reaction: The pyrrole and pyrimidine moieties are coupled using a palladium-catalyzed cross-coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is unique due to its specific combination of pyrrole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMNJNZHLOIYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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